N-[4-(1-adamantyl)phenyl]-2-furamide
Description
N-[4-(1-Adamantyl)phenyl]-2-furamide is a synthetic organic compound featuring a furan-2-carboxamide core substituted at the nitrogen atom with a 4-(1-adamantyl)phenyl group. The adamantyl group is known to improve metabolic stability and lipophilicity, making such compounds candidates for drug discovery, particularly in antimicrobial and metabolic disorder therapeutics .
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(19-2-1-7-24-19)22-18-5-3-17(4-6-18)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-7,14-16H,8-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXFOWPCMDCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[4-(1-adamantyl)phenyl]-2-furamide with structurally or functionally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogues with Adamantane Moieties
- N-(1-Adamantyl)carbothioamide Derivatives (): These compounds replace the furamide group with a carbothioamide (-C(=S)-NH-) linkage. These derivatives exhibit antimicrobial and hypoglycemic activities, with MIC values ranging from 2–16 µg/mL against Staphylococcus aureus and Escherichia coli. The adamantyl group likely contributes to membrane penetration and target affinity . Key Difference: The thioamide group may confer greater metabolic instability compared to the furamide’s amide bond.
- Adamantane-Substituted Purines (e.g., Compounds 3c–3f, ): These purine derivatives incorporate adamantylmethyl or adamantylcarbonyl groups. For example, N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropyl-9H-purin-6-amine (3c) shows moderate antiproliferative activity (IC₅₀ ~10 µM in cancer cell lines). The adamantyl group enhances hydrophobicity, as evidenced by higher logP values (calculated ~6.5) compared to non-adamantyl purines . Key Difference: The purine core targets nucleotide-binding proteins (e.g., kinases), whereas the furamide’s furan ring may interact with aryl hydrocarbon receptors or oxidative enzymes.
Furan-2-carboxamide Derivatives
- N-(1-Benzyl-4-piperidinyl)-N-phenyl-2-furamide (): This compound substitutes the adamantylphenyl group with a benzyl-piperidine-phenyl system. No biological data are provided, but similar furamides are explored for CNS activity due to piperidine’s blood-brain barrier permeability .
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) ():
This derivative includes a 5-(3-hydroxyphenyl) substituent on the furan ring and a benzoylphenyl group. It demonstrates anti-hyperlipidemic activity in vivo, reducing serum triglycerides by 40% at 50 mg/kg. The hydroxyl group may enhance solubility and antioxidant capacity compared to the adamantylphenyl analogue .- The bromine atom increases molecular weight (FW: 413.3 vs. ~349.5 for the adamantyl compound) and may influence halogen bonding .
Physicochemical and Pharmacokinetic Comparison
- Hydroxyl or sulfonyl groups counterbalance this effect.
- Metabolic Stability : Adamantane’s rigidity may slow oxidative metabolism compared to benzyl or piperidine groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
